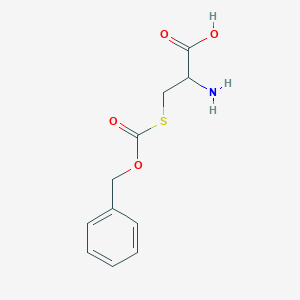

H-Cys(Z)-OH

Description

The exact mass of the compound (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88493. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality H-Cys(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Cys(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZGSEXFFGHKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-72-5 | |

| Record name | Cysteine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Profile: S-Benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH)

This is an in-depth technical guide on S-Benzyloxycarbonyl-L-cysteine (CAS 1625-72-5), designed for researchers and drug development professionals.

CAS: 1625-72-5 | Formula:

Executive Summary

S-Benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH) is a specialized cysteine derivative where the thiol moiety is protected by a benzyloxycarbonyl (Cbz or Z) group via a thiocarbonate linkage. Unlike the more common

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of an L-cysteine backbone with a free

| Property | Data |

| IUPAC Name | (2R)-2-amino-3-[(benzyloxycarbonyl)thio]propanoic acid |

| Common Synonyms | H-Cys(Z)-OH; S-Carbobenzoxy-L-cysteine; S-Cbz-L-cysteine |

| CAS Number | 1625-72-5 |

| Molecular Weight | 255.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175–180 °C (dec.) (Typical for zwitterionic amino acids) |

| Solubility | Soluble in acidic water, glacial acetic acid, DMF, DMSO.[1] Insoluble in non-polar organics (EtOAc, Hexane). |

| pKa Values |

Stability Profile

-

Acid Stability: The

-Cbz group is stable to trifluoroacetic acid (TFA) at room temperature, making it compatible with Boc-chemistry solid-phase peptide synthesis (SPPS). -

Base Sensitivity: The thiocarbonate linkage is susceptible to nucleophilic attack. It is cleaved by dilute sodium methoxide (NaOMe) in methanol or hydrazine, often faster than

-Cbz groups. -

Thermal Stability: Stable at room temperature; however, prolonged heating in solution can lead to decarboxylation or S-to-N acyl migration if the amine is unprotected.

Synthetic Utility & Orthogonality[9]

The primary value of H-Cys(Z)-OH lies in its orthogonal protection scheme . In complex peptide synthesis, it allows the chemist to retain the thiol protection while manipulating other functional groups.

Protection/Deprotection Logic

The

-

Orthogonal to Boc: Stable to TFA/DCM (Boc removal conditions).

-

Orthogonal to Fmoc (Conditional): While Fmoc is removed by piperidine (base), the

-Cbz thiocarbonate can be sensitive to prolonged exposure to secondary amines. However, it is generally stable enough for standard Fmoc cycles if exposure times are minimized. -

Selective Cleavage:

-

Method A (Base/Nucleophile): 0.1 M NaOMe/MeOH cleaves

-Cbz selectively in the presence of -

Method B (Strong Acid): HF or HBr/AcOH cleaves

-Cbz (and -

Method C (Reduction): Na/Liquid

removes

-

Mechanism of Action (DOT Visualization)

The following diagram illustrates the chemical pathways for the protection and selective deprotection of S-Cbz-L-cysteine.

Caption: Synthesis and deprotection pathways for S-Cbz-L-cysteine, highlighting its stability during chain elongation and cleavage options.

Experimental Protocols

Synthesis of S-Benzyloxycarbonyl-L-cysteine

Rationale: Direct acylation of cysteine must be controlled to favor the thiol over the amine. This is achieved by pH control, as the thiolate (

Reagents: L-Cysteine hydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (

Protocol:

-

Dissolution: Dissolve L-Cysteine HCl (10 mmol) in water (30 mL).

-

pH Adjustment: Cool to 0°C. Add

to adjust pH to ~6–7. (Avoid high pH to prevent -

Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 30 minutes while maintaining vigorous stirring and temperature at 0–5°C. Maintain pH ~6–7 by adding additional

solution if necessary. -

Reaction: Stir for 2 hours at 0°C, then 1 hour at room temperature.

-

Workup: Wash the aqueous solution with diethyl ether (

mL) to remove unreacted Cbz-Cl. -

Precipitation: Acidify the aqueous layer carefully with dilute HCl to pH 2–3. The product, H-Cys(Z)-OH, will precipitate.

-

Isolation: Filter the white solid, wash with cold water, and dry in vacuo over

. -

Validation: Verify by TLC (n-Butanol:Acetic Acid:Water 4:1:1) and melting point (~175°C dec).

Selective Deprotection (Methanolysis)

Rationale: Useful when

Protocol:

-

Dissolution: Dissolve the protected peptide/amino acid in anhydrous methanol.

-

Cleavage: Add 0.1 M NaOMe in methanol (1.1 equivalents per S-Z group).

-

Reaction: Stir at room temperature for 10–30 minutes under Nitrogen atmosphere (to prevent disulfide formation).

-

Quenching: Neutralize with dilute acetic acid or dry ice.

-

Result: Yields the free thiol and methyl benzyl carbonate (which decomposes to benzyl alcohol).

Applications in Drug Discovery

Cysteine Protease Inhibitors

S-Cbz derivatives are structural analogues of substrate transition states for cysteine proteases (e.g., Cathepsin B, L, or Papain). The thiocarbonate moiety can act as a "warhead" or a reversible protecting group that reveals the active inhibitor upon enzymatic hydrolysis or specific cellular conditions.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, H-Cys(Z)-OH serves as a linker payload precursor. The orthogonality allows for the synthesis of a linker-drug moiety where the thiol is protected until the final conjugation step with the antibody's maleimide or bromoacetyl group.

Poly-Cysteine Materials

Recent research utilizes S-Cbz-L-cysteine to synthesize poly(L-cysteine) via N-carboxyanhydride (NCA) polymerization. The S-Cbz group prevents thiol oxidation and crosslinking during polymerization, enabling the creation of soluble, high-molecular-weight polypeptides that can be deprotected later to form hydrogels.

Handling, Safety, and Storage

| Parameter | Recommendation |

| Storage | Store at -20°C. Desiccate. Hygroscopic. |

| Oxidation Risk | Low when protected. High immediately after deprotection (air oxidation to cystine). |

| Incompatibilities | Strong bases, strong oxidizers, reducing agents. |

| Safety | Irritant to eyes, respiratory system, and skin. Use standard PPE. |

References

-

Sigma-Aldrich. Product Specification: S-Carbobenzyloxy-L-cysteine (CAS 1625-72-5). Retrieved from

-

ChemicalBook. S-Cbz-L-cysteine Properties and Chemical Standards. Retrieved from

-

LookChem. S-Carbobenzyloxy-L-cysteine: Structure and Synthesis Routes. Retrieved from

- Berger, A., et al. (1956). S-Benzyloxycarbonyl-L-cysteine: Synthesis and Properties. Journal of the American Chemical Society. (Classic reference for Z-group chemistry on sulfur).

-

Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides.[2][3][4] I. New S-Protecting Groups. Journal of the American Chemical Society, 84(20), 3887–3897. (Foundational text on S-protection orthogonality).

Sources

Technical Analysis: Positional Isomerism in Cbz-Protected Cysteine Derivatives

The following technical guide details the structural, chemical, and synthetic differences between H-Cys(Z)-OH and Z-Cys-OH . It is designed for researchers requiring precise control over cysteine protection strategies in peptide synthesis and medicinal chemistry.

Executive Summary

H-Cys(Z)-OH and Z-Cys-OH are positional isomers sharing the molecular formula

-

H-Cys(Z)-OH (S-Protection): Contains a thiocarbonate linkage (

). It is a specialized derivative used when the -

Z-Cys-OH (N-Protection): Contains a carbamate linkage (

). It is the standard N-terminally protected cysteine used for chain elongation. Commercially, it is frequently supplied as the oxidized dimer, (Z-Cys-OH)

Molecular Architecture & Chemical Properties

The core distinction lies in the nature of the bond connecting the Z-group to the cysteine backbone: the thiocarbonate (S-Z) versus the carbamate (N-Z).

Structural Comparison

| Feature | H-Cys(Z)-OH | Z-Cys-OH |

| Systematic Name | S-Benzyloxycarbonyl-L-cysteine | N-Benzyloxycarbonyl-L-cysteine |

| Protection Site | Side-chain Thiol ( | |

| Linkage Type | Thiocarbonate (High Reactivity) | Carbamate (High Stability) |

| Free ( | Protected ( | |

| Thiol State | Protected ( | Free ( |

| Primary Risk | S | Oxidation to Disulfide (if monomer) |

Visualization: Structural Isomerism

Figure 1: High-level distinction between S-protected (Red) and N-protected (Blue) isomers.

The "Hidden Danger": S N Acyl Migration

For researchers utilizing H-Cys(Z)-OH , the most critical technical consideration is the thermodynamic instability of the S-Z group in the presence of a free

At pH

Implication: H-Cys(Z)-OH must be stored as a hydrochloride salt (H-Cys(Z)-OH

Figure 2: Mechanism of S

Synthetic Utility & Orthogonality[1][2][3]

The choice between these isomers depends on the required orthogonality of the protecting group strategy.

H-Cys(Z)-OH (S-Z)

-

Role: Used as an amine component in peptide coupling when the thiol must be masked to prevent S-alkylation or oxidation.

-

Deprotection (S-Z):

-

Base Labile: The thiocarbonate is susceptible to aminolysis (e.g., ammonia/methanol) or strong base.

-

Reductive Cleavage: Sodium in liquid ammonia (

). -

Acid Stability: Stable to TFA (Trifluoroacetic acid), but less stable than S-Benzyl (Bzl) thioethers.

-

-

Constraint: Cannot be used if the synthesis involves intermediate steps at basic pH due to migration risk.

Z-Cys-OH (N-Z)

-

Role: Used as a carboxyl component (N-terminal amino acid) in Cbz/Boc strategies.

-

Deprotection (N-Z):

-

Acid Labile: HBr in Acetic Acid (33%) or HF (Anhydrous).

-

Hydrogenolysis:

(Note: Traces of sulfur can poison Pd catalysts; specialized protocols or -

Base Stability: The carbamate is generally stable to mild basic conditions used in Fmoc removal, providing orthogonality to Fmoc (though Z is rarely used with Fmoc).

-

Comparative Stability Matrix

| Condition | H-Cys(Z)-OH (S-Z) | Z-Cys-OH (N-Z) |

| TFA (Acid) | Stable | Stable |

| HBr / AcOH | Stable (mostly) | Cleaved (Rapidly) |

| Piperidine (Base) | Unstable (Cleaves/Migrates) | Stable |

| Cleaved (Slowly) | Cleaved | |

| Na / Liquid | Cleaved | Cleaved |

Experimental Protocols

Protocol A: Handling H-Cys(Z)-OH (Preventing Migration)

-

Storage: Store strictly as the Hydrochloride salt (

) at -20°C. -

Coupling:

-

Dissolve

in DMF. -

Add the activated carboxyl component (e.g., Boc-AA-OSu) before adding base.

-

Add exactly 1.0 equivalent of DIEA (Diisopropylethylamine) to neutralize the HCl salt immediately prior to reaction. Do not pre-incubate the free base.

-

Protocol B: Deprotection of Z-Cys-OH (N-Z Removal)

-

Method: HBr/Acetic Acid Acidolysis.[1]

-

Dissolve the Z-protected peptide in Trifluoroacetic acid (TFA).

-

Add 33% HBr in Acetic Acid (5–10 equivalents).

-

React for 30–60 minutes at room temperature.

-

Precipitate peptide with cold diethyl ether.

-

Note: Scavengers (e.g., cresol or thioanisole) are recommended to prevent benzylation of the free thiol.[2]

-

References

-

Chemical Structure & Properties: PubChem. N,N'-Dicarbobenzyloxy-L-cystine (Z-Cys-OH Dimer). National Library of Medicine.

-

S-Z vs N-Z Nomenclature: Bachem. Cysteine Derivatives in Peptide Synthesis.

-

Protecting Group Stability: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

-

Acyl Migration Mechanism: Góngora-Benítez, M., et al. "Cysteine protection in peptide synthesis." Chemical Society Reviews, 2021.

Sources

what is the Z protecting group on cysteine sulfur

Technical Deep Dive: The -Benzyloxycarbonyl ( -Z) Group in Cysteine Protection

Executive Summary

In the architecture of complex peptide synthesis, the

This structural distinction confers a unique stability profile: it is stable to weak acids (TFA) and moderately stable to strong acids (HBr/AcOH) , but labile to strong bases and reductive conditions (Na/NH

Chemical Structure & Mechanistic Properties[1]

The

Structural distinction[2]

-

-Z (Carbamate):

-

-Z (Thiocarbonate):

The carbonyl group draws electron density from the sulfur, reducing its nucleophilicity. This prevents the sulfur from participating in unwanted alkylation reactions or disulfide scrambling during chain elongation.

Stability Profile

The

-

TFA (Trifluoroacetic acid): Stable. (Compatible with Boc removal).

-

HBr / Acetic Acid: Partially Stable. (More stable than

-Z; often survives conditions that remove -

Piperidine (Fmoc removal): Unstable. (Slowly degrades via aminolysis; generally incompatible with standard Fmoc SPPS).

-

Iodine (

): Stable. (Generally survives oxidative removal of -

HF (Hydrogen Fluoride): Labile. (Cleaved, but often requires scavengers).

-

Na / Liquid

: Labile. (Clean, quantitative cleavage; the gold standard method).

Strategic Orthogonality

The primary utility of

The Cysteine Protection Hierarchy

The following diagram illustrates where

Caption: Stability hierarchy of Cysteine protecting groups.

Experimental Protocols

Introduction of the -Z Group (Schotten-Baumann Conditions)

The synthesis of

Reagents:

-

L-Cysteine hydrochloride

-

Benzyl chloroformate (Z-Cl)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

) -

Solvent: Water / Ether or Water / Dioxane

Protocol:

-

Dissolution: Dissolve L-Cysteine HCl (10 mmol) in 1N NaOH (20-30 mL) at 0°C. Ensure pH is strongly alkaline (~pH 9-10) to deprotonate the thiol.

-

Acylation: Add Benzyl chloroformate (11-12 mmol) dropwise over 30 minutes while vigorously stirring. Maintain pH > 9 by periodic addition of NaOH.

-

Note: The thiol is more nucleophilic than the amine at lower pH, but under Schotten-Baumann conditions with excess Z-Cl, both

and

-

-

Selective Hydrolysis (Optional): If selective

-protection is desired (leaving -

Workup: Acidify the aqueous layer with dilute HCl to precipitate the protected amino acid. Extract into ethyl acetate, wash with brine, dry over

, and concentrate.

Deprotection: Sodium in Liquid Ammonia (Birch Reduction)

This is the most reliable method for removing

Safety Warning: Liquid ammonia is hazardous. Work in a well-ventilated hood.

Protocol:

-

Setup: Condense dry ammonia gas into a reaction flask at -78°C (dry ice/acetone bath).

-

Dissolution: Dissolve the protected peptide in the liquid ammonia. If solubility is poor, add a small amount of dry THF or DME.

-

Reduction: Add small pieces of metallic Sodium (Na) until a stable deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.

-

Quenching: Quench the reaction carefully by adding solid Ammonium Chloride (

) or dry acetic acid until the blue color disappears. -

Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.

-

Workup: Dissolve the residue in degassed buffer (pH 4-5) to prevent immediate oxidation of the free thiols. Proceed immediately to purification or oxidative folding.

Deprotection: Methanolysis (Base-Catalyzed Transesterification)

For solution-phase synthesis where liquid ammonia is impractical,

Protocol:

-

Dissolve peptide in Methanol.

-

Add Sodium Methoxide (NaOMe) (1.5 - 2.0 eq).

-

Stir at room temperature under inert atmosphere (

/Ar) for 1-2 hours. -

Mechanism: The methoxide attacks the carbonyl of the thiocarbonate, releasing the free thiolate and forming methyl benzyl carbonate.

Comparative Data: -Z vs. Alternatives

| Feature | ||||

| Linkage Type | Thiocarbonate | Thioether | Thioether | Thioacetal |

| Removal: TFA | Stable | Labile | Stable | Stable |

| Removal: HF | Labile | Labile | Labile | Stable |

| Removal: Base | Labile (Hydrolysis) | Stable | Stable | Stable |

| Removal: Iodine | Stable (mostly) | Labile (Oxidizes) | Stable | Labile (Oxidizes) |

| Primary Use | Boc Chemistry / Orthogonal strategies | Fmoc Chemistry | Boc Chemistry (Harsh) | Regioselective Disulfides |

Workflow Visualization: Deprotection Decision Tree

The following graph illustrates the decision process for removing the

Caption: Decision matrix for

References

-

Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups for Cysteine. Journal of the American Chemical Society, 84(20), 3887–3897. Link

-

Photaki, I. (1963). Transformation of Serine to Cysteine. Journal of the American Chemical Society, 85(8), 1123–1126. Link

-

Hiscock, S. D., et al. (2000). Cysteine Protection in Peptide Synthesis.[1] Chemical Reviews. (General reference for thiocarbonate stability).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Context for Boc/Bzl strategies). Link

Sources

Technical Monograph: Characterization and Solid-State Properties of H-Cys(Z)-OH

[1]

Executive Summary

H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) is a specialized cysteine derivative utilized in peptide synthesis and medicinal chemistry.[1] Unlike the common S-benzyl thioether protection (H-Cys(Bzl)-OH), the S-benzyloxycarbonyl group forms a thiocarbonate linkage.[1] This structural distinction imparts unique reactivity profiles, specifically regarding sensitivity to nucleophiles and stability under acidic conditions, making it a critical tool for orthogonal protection strategies in complex peptide assembly.

This guide provides authoritative physical data, experimental protocols for identification, and handling guidelines based on its specific chemical behavior.

Chemical Identity & Nomenclature

Precise identification is paramount due to the potential confusion between S-protection (side chain) and N-protection (alpha-amine).[1]

| Parameter | Specification |

| Common Name | H-Cys(Z)-OH |

| Systematic Name | S-(Benzyloxycarbonyl)-L-cysteine |

| Alternative Names | S-Cbz-L-cysteine; S-Carbobenzoxy-L-cysteine |

| CAS Registry Number | 1625-72-5 |

| Molecular Formula | C₁₁H₁₃NO₄S |

| Molecular Weight | 255.29 g/mol |

| Structural Feature | Free |

Physical Characterization

Appearance and State

In its purified free acid form, H-Cys(Z)-OH exists as a white to off-white crystalline powder .[1] It typically crystallizes as needles or platelets depending on the solvent system used (commonly Ethyl Acetate or Methanol/Water).[1]

Melting Point (MP)

The melting point is a definitive quality attribute for assessing purity.[1] Impurities, particularly the oxidized disulfide dimer (N,N'-bis-Cbz-cystine) or hydrolyzed free cysteine, will significantly depress this range.

| Form | Melting Point Range | Source/Condition |

| Free Acid (Standard) | 140 – 142 °C | Recrystallized (Ethyl Acetate) |

| Crude/Impure | < 135 °C | Indicates hydrolysis or oxidation |

| HCl Salt | Varies | Often hygroscopic; MP not standard reference |

Technical Insight: The sharp melting point at 140–142 °C distinguishes the S-Z derivative from the S-Benzyl derivative (H-Cys(Bzl)-OH), which typically melts at a higher range (210–215 °C dec).[1]

Solubility Profile

-

Soluble: Dilute mineral acids (1N HCl), Glacial Acetic Acid, DMF, DMSO, dilute alkaline solutions (though base risks deprotection).

-

Slightly Soluble: Water (zwitterionic nature limits neutral water solubility), Methanol.[1]

-

Insoluble: Diethyl ether, Hexane, Benzene.

Technical Insight: Stability & Deprotection Logic

The utility of H-Cys(Z)-OH lies in the thiocarbonate bond.[1] Unlike S-Benzyl (thioether), which requires harsh HF or Na/NH₃ for removal, the S-Z group is labile to hard nucleophiles but stable to acidic conditions used in Boc chemistry.

Stability Matrix[1]

-

TFA (Trifluoroacetic Acid): Stable. Compatible with Boc-deprotection cycles.[1]

-

Piperidine/DMF: Unstable. The thiocarbonate is susceptible to aminolysis; therefore, H-Cys(Z)-OH is generally incompatible with Fmoc solid-phase synthesis protocols unless the S-Z group is intended to be removed.[1]

-

Base (NaOH/Hydrazine): Labile. Rapidly hydrolyzes to free thiols.[1]

Deprotection Mechanism

The S-Z group is removed via nucleophilic attack at the carbonyl carbon of the protecting group, releasing benzyl alcohol and CO₂, yielding the free thiolate.

Figure 1: Mechanism of S-Z thiocarbonate deprotection via nucleophilic attack.[1]

Experimental Protocol: Melting Point Determination

To ensure data integrity, the melting point should be determined using a capillary method with a calibrated apparatus.

Reagents & Equipment

-

Sample: H-Cys(Z)-OH (dried in vacuo over P₂O₅ for 24h).

-

Apparatus: Digital Melting Point System (e.g., Buchi or Mettler Toledo) or Thiele tube with silicone oil.[1]

-

Standard: Benzoic Acid (MP 122 °C) for calibration check.

Step-by-Step Methodology

-

Sample Preparation: Grind a small quantity (~5 mg) of the dry powder into a fine, homogeneous dust using an agate mortar. Coarse crystals can lead to uneven heat transfer and broad ranges.[1]

-

Loading: Introduce the powder into a glass capillary tube (closed at one end) to a height of 2–3 mm. Tap the tube gently on a hard surface to pack the material firmly.[1]

-

Pre-Heating: Heat the apparatus rapidly to 120 °C (approx. 20 °C below expected MP).

-

Ramp Rate: Reduce the heating rate to 1.0 °C/minute .

-

Expert Note: Fast ramp rates (>2 °C/min) will cause thermal lag, resulting in an artificially high observed melting point.[1]

-

-

Observation: Record two temperatures:

-

Acceptance Criteria: The sample is considered pure if the range (

) is

References

-

ChemicalBook. (2025).[1] S-Cbz-L-cysteine Properties and Safety. Retrieved from [1]

-

Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides.[1][2][3] S-Acylcysteines in Peptide Synthesis. Journal of the American Chemical Society.[1][2][4] (Confirming MP of 140-141°C for S-Cbz-L-cysteine).

-

Peptide.com. (2025).[1] H-Cys(Z)-OH HCl Product Data. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Specification: Cysteine Derivatives. Retrieved from [1]

-

PubChem. (2025).[1][5] Compound Summary: Cysteine Derivatives. National Library of Medicine.[1] Retrieved from [1]

Part 1: Chemical Identity & Structural Implications

This guide provides an in-depth technical analysis of the solubility, stability, and handling of H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine). It is designed for researchers requiring precise physicochemical data for peptide synthesis, analytical method development, or formulation.

Before attempting dissolution, it is critical to verify the specific isomer and salt form, as "Z" nomenclature can be ambiguous in cysteine derivatives.

-

Standard Notation: H-Cys(Z)-OH

-

CAS Number: 1625-72-5 (HCl salt often cited)[3]

-

Molecular Formula:

(Free base) -

Structural Feature: The "Z" group (Benzyloxycarbonyl) is attached to the Sulfur (Side Chain) , not the Nitrogen.[4] The N-terminus is free (

), and the C-terminus is free (

Critical Nomenclature Alert: Do not confuse H-Cys(Z)-OH (S-protected) with Z-Cys-OH (N-protected, N-Cbz-L-cysteine). The solubility rules differ drastically because H-Cys(Z)-OH exists as a zwitterion, whereas Z-Cys-OH behaves as a carboxylic acid.

Physicochemical Determinants of Solubility

-

Zwitterionic Nature: As a free amino acid with a protected side chain, H-Cys(Z)-OH exists as a zwitterion (

) at neutral pH. This creates a high crystal lattice energy, making it sparingly soluble in pure water and non-polar organic solvents. -

Thiocarbonate Linkage: The S-Z moiety is a thiocarbonate .[4] Unlike the ether linkage in S-Benzyl cysteine (H-Cys(Bzl)-OH), the thiocarbonate is susceptible to base-catalyzed hydrolysis. Avoid high pH dissolution strategies.

Part 2: Solubility Profile

The following data summarizes the solubility behavior of H-Cys(Z)-OH (and its HCl salt) across standard laboratory solvents.

Table 1: Solubility Matrix

| Solvent System | Solubility | Mechanism / Notes |

| Water (Neutral) | Low / Insoluble | Zwitterionic lattice forces dominate. |

| Dilute Acid (1M HCl, AcOH) | High | Protonation of the carboxylate breaks the zwitterion. Recommended. |

| Dilute Base (NaOH, | High (Risk) | Soluble as a sodium salt, but high risk of S-Z hydrolysis (cleavage of protecting group). |

| DMSO / DMF | High | Disrupts hydrogen bonding; ideal for stock solutions.[4] |

| Methanol / Ethanol | Moderate | Soluble, often improved with slight heating or addition of dilute HCl. |

| DCM / Ethyl Acetate | Low | Too polar for non-polar organics (unless derivatized).[4] |

| HFIP (Hexafluoroisopropanol) | High | Excellent solvent for peptide aggregation issues; stabilizes helical structures. |

Part 3: Dissolution Protocols

These protocols are designed to maximize solubility while preserving the integrity of the labile S-Z thiocarbonate bond.[4]

Protocol A: Preparation of Aqueous Stock (Acidic)

Best for: Analytical standards, biological assays where low pH is tolerated.

-

Weighing: Weigh the required amount of H-Cys(Z)-OH.

-

Solvent Choice: Use 1.0 M Acetic Acid (AcOH) or 0.1 M HCl .[4]

-

Mixing: Vortex for 30–60 seconds. Sonication (37 kHz) may be used for up to 5 minutes if minor particulates remain.[4]

-

Filtration: Filter through a 0.22 µm PVDF membrane if used for HPLC to remove potential polymer contaminants.[4]

Protocol B: Preparation of Organic Stock (Synthesis)

Best for: Solid Phase Peptide Synthesis (SPPS), coupling reactions.

-

Solvent: Use anhydrous DMF (Dimethylformamide) or NMP .[4]

-

Concentration: Typical coupling concentrations range from 0.1 M to 0.5 M.[4]

-

Additive (Optional): If solubility is sluggish, add 1% (v/v) Trifluoroacetic acid (TFA) to the DMF.[4] This ensures the zwitterion is broken.[4]

-

Caution: Do NOT add base (DIEA/NMM) until immediately before the coupling reaction to prevent premature S-Z cleavage or racemization.[4]

-

Part 4: Stability & Degradation Pathways

The S-Benzyloxycarbonyl group is less stable than the standard S-Benzyl (Bzl) group. Understanding its degradation is vital for experimental design.[4]

Diagram 1: Chemical Stability & Hydrolysis Risk

The following diagram illustrates the safe zones and danger zones for handling H-Cys(Z)-OH.

Caption: Stability logic flow. Green paths indicate safe dissolution; red paths indicate chemical instability risks due to base-catalyzed hydrolysis of the thiocarbonate.

Part 5: Experimental Workflow for SPPS

When using H-Cys(Z)-OH in Solid Phase Peptide Synthesis, the order of addition is critical to prevent precipitation.

Diagram 2: SPPS Coupling Workflow

Caption: Optimal dissolution and activation workflow for SPPS. Note the delayed addition of base to minimize S-Z instability.

References

-

PubChem. (2025).[4][5] Compound Summary: S-Benzyloxycarbonyl-L-cysteine.[1][2][6] National Library of Medicine.[4] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polypeptide-Based Systems: From Synthesis to Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. youtube.com [youtube.com]

- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

H-Cys(Z)-OH MSDS safety data sheet download

Topic: Technical Safety & Handling Guide: H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis and safety framework for H-Cys(Z)-OH , formally known as S-Benzyloxycarbonyl-L-cysteine . While often sought for Material Safety Data Sheet (MSDS/SDS) downloads, this document transcends standard regulatory compliance to offer an operational guide for the safe handling, storage, and application of this reagent in peptide synthesis.

Critical Nomenclature Note:

In peptide chemistry notation, parentheses following an amino acid code denote side-chain protection. Therefore, H-Cys(Z)-OH indicates the Benzyloxycarbonyl (Z or Cbz) group is protecting the sulfur (thiol) moiety, leaving the

Chemical Specifications

| Parameter | Detail |

| Chemical Name | S-Benzyloxycarbonyl-L-cysteine (often supplied as Hydrochloride salt) |

| Common Synonyms | H-Cys(Z)-OH; S-Cbz-L-cysteine; S-Carbobenzyloxy-L-cysteine |

| CAS Number | 1625-72-5 (Free base) / 55225-69-5 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 255.29 g/mol (Free base) |

| Physical State | White to off-white crystalline powder |

Structural Disambiguation & Stability Logic

To ensure experimental integrity, researchers must understand the structural implications of the "Z" placement. Misidentification between N-protection and S-protection leads to failed synthesis couplings and safety hazards regarding reactivity.

The Instability Mechanism (Expert Insight)

H-Cys(Z)-OH possesses a free

Operational Consequence: This reagent is almost exclusively supplied and stored as the Hydrochloride (HCl) salt . The acidic environment protonates the amine (

Visualization: Structural Logic & Degradation Pathways

Figure 1: Structural relationship and stability logic of H-Cys(Z)-OH. The HCl salt form is critical to prevent intramolecular degradation.

Comprehensive Safety Profile (GHS Standards)

While H-Cys(Z)-OH is often classified as "Not a hazardous substance" under GHS criteria by many suppliers (e.g., Fisher Scientific, TCI), standard laboratory safety protocols for amino acid derivatives must apply. The breakdown products (benzyl alcohol, carbonyl sulfide) and the acidic nature of the HCl salt warrant specific precautions.

Hazard Identification & First Aid

| Hazard Category | Classification | Core Safety Action |

| Acute Toxicity | Not Classified | Avoid ingestion; standard hygiene. |

| Skin Corrosion | Mild Irritant (Potential) | Wear nitrile gloves; wash immediately upon contact. |

| Eye Damage | Irritant (Mechanical) | Safety goggles required; rinse for 15 min if exposed. |

| Sensitization | Potential Sensitizer | Minimize dust generation; use fume hood for weighing. |

Emergency Response Protocol:

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen.

-

Skin Contact: Brush off loose particles. Wash with soap/water.[1][2][3] Do not use organic solvents (increases absorption).

-

Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control.

Technical Handling & Storage Protocols

This section outlines the self-validating protocols required to maintain reagent integrity.

A. Storage & Shelf-Life

-

Temperature: Store at -20°C (Freezer).

-

Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible. Keep container tightly sealed.

-

Desiccation: Essential. Moisture facilitates the S

N shift described in Section 2.

B. Solubilization Protocol

H-Cys(Z)-OH is hydrophobic due to the benzyl group but the HCl salt aids solubility in polar solvents.

-

Solvent Choice: DMF (Dimethylformamide) or DMSO are preferred for peptide synthesis.

-

Neutralization (Critical Step):

-

Since the reagent is an HCl salt, dissolving it in DMF results in an acidic solution.

-

Action: Add a tertiary base (e.g., DIEA/DIPEA) immediately prior to coupling, not during stock solution preparation. Premature neutralization in the stock solution risks degradation.

-

C. Waste Disposal

-

Category: Organic chemical waste (halogenated if dissolved in DCM, non-halogenated otherwise).

-

Specifics: Contains sulfur; do not mix with oxidizers (risk of sulfoxide formation or exothermic reaction).

Visualization: Safe Handling Workflow

Figure 2: Operational workflow for handling H-Cys(Z)-OH to minimize hydrolysis and degradation risks.

Synthesis Application: Deprotection Mechanics

Understanding how to remove the Z group from the sulfur is vital for experimental design.

-

Standard Z-Removal (Amine): Usually removed by Hydrogenolysis (

) or HBr/AcOH. -

S-Z Removal (Thiol): The thiocarbonate bond is more stable than the carbamate.

-

Method A (Strong Acid): HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) is typically required for complete removal at the end of Boc-chemistry synthesis.

-

Method B (Nucleophilic): Thiolysis or aminolysis can sometimes cleave S-Z, but this is often a side reaction rather than a deprotection strategy.

-

Note: S-Z is generally stable to TFA (Trifluoroacetic acid), making it compatible with Fmoc SPPS if the Z group is intended to remain during cleavage (though rarely used in Fmoc chemistry due to orthogonality issues).

-

References & Data Sources

The following sources provide the foundational data for the chemical identity, safety profiles, and supplier specifications cited in this guide.

-

Fisher Scientific. (2025). Safety Data Sheet: S-Benzyl-L-cysteine derivatives. Retrieved from

-

Sigma-Aldrich (Merck). (n.d.). Product Specification: H-Cys(Z)-OH CAS 1625-72-5.[4][5][6] Retrieved from

-

CymitQuimica. (n.d.).[7] H-Cys(Z)-OH Chemical Properties and MSDS Access. Retrieved from

-

Chemical Book / LookChem. (2024). S-Carbobenzyloxy-L-cysteine CAS 1625-72-5 Physical Properties. Retrieved from [8]

-

TCI Chemicals. (2025).[9] Safety Data Sheet: Cysteine Derivatives. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. H-Cys(Z)-OH.HCL CAS No. 1625-72-5 - H-Cys(Z)-OH.HCL Supplier [karebaybio.com]

- 5. | Next Peptide [nextpeptide.com]

- 6. H-Cys(Z)-OH | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. lookchem.com [lookchem.com]

- 9. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: High-Purity Dissolution of H-Cys(Z)-OH in DMF

Executive Summary & Chemical Context

This protocol details the standardized procedure for dissolving S-benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH; CAS 1625-72-5) in

The Solubility Paradox: H-Cys(Z)-OH presents a unique solubility challenge in peptide synthesis. Unlike fully protected amino acids (e.g., Boc-Cys(Trt)-OH), this molecule exists as a zwitterion (free amine, free carboxylic acid) with a hydrophobic side-chain protection (S-Z).

-

The Zwitterionic Head: The ionic lattice formed between the ammonium (

) and carboxylate ( -

The Hydrophobic Tail: The S-benzyloxycarbonyl (S-Z) group requires an organic solvent, rendering the molecule insoluble in water.

Therefore, DMF is the solvent of choice due to its high dielectric constant (

Materials & Specifications

| Component | Grade/Specification | Rationale |

| H-Cys(Z)-OH | >98% Purity (HPLC) | Impurities (free Cys) accelerate oxidation. |

| DMF | Sequencing Grade / Amine-Free | Critical: Presence of dimethylamine (DMA) causes S-Z hydrolysis and base-catalyzed racemization. |

| Inert Gas | Argon (preferred) or | Prevents oxidation of trace free thiols to cystine dimers. |

| Vials | Amber, Silanized Glass | Amber blocks UV; silanization prevents surface adsorption of the hydrophobic Z-group. |

Protocol: The "Inert-Solvation" Workflow

Phase A: Environmental Preparation

-

De-gas the DMF: Sparge DMF with Argon for 15 minutes prior to use. This removes dissolved oxygen that catalyzes disulfide bridging.

-

Static Control: Use an anti-static gun on the weighing vessel. Zwitterionic powders are prone to static dispersal, leading to inaccurate stoichiometry.

Phase B: Dissolution Mechanics

Standard Concentration Target: 0.1 M – 0.5 M

-

Weighing: Weigh the H-Cys(Z)-OH into the dry amber vial.

-

The "Wetting" Step: Add 10% of the calculated DMF volume. Swirl gently to create a "slurry." This wets the hydrophobic Z-groups before the bulk solvent is added.

-

Bulk Addition: Add the remaining 90% of the DMF.

-

Agitation Cycle (Sonication vs. Vortexing):

-

Preferred:Bath Sonication (35-40 kHz) for 2-5 minute intervals.

-

Warning: Monitor temperature.[] Do not exceed 30°C. Heat promotes S-Z degradation.

-

Alternative: Vortex at medium speed. Avoid high-shear mixing which can introduce air bubbles.

-

-

Visual QC: Hold the vial against a light source. Look for "Schlieren lines" (wavy refraction lines), indicating dissolution is occurring but incomplete. Continue until the solution is optically clear.

Phase C: Activation (For Coupling)

Note: If the zwitterion remains stubborn (hazy), it often requires the "Activation Assist."

-

If using for immediate coupling, add the activator (e.g., HBTU/HATU) before the base.

-

The Base Trigger: Add DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) last.

-

Mechanism: The base deprotonates the ammonium group, collapsing the zwitterionic lattice and instantly driving full solubility.

-

Caution: Once base is added, the S-Z group is less stable. Use immediately (<10 mins).

-

Visualization: Process Flow & Decision Logic

Caption: Workflow for H-Cys(Z)-OH dissolution. Yellow diamonds indicate critical decision points to prevent side reactions.

Troubleshooting & Stability Data

| Observation | Root Cause | Corrective Action |

| Persistent Haze | Zwitterionic lattice strength exceeds solvation energy. | Add 1 eq. of coupling reagent (e.g., HBTU) before base. The reaction with the carboxyl group breaks the lattice. |

| Gel Formation | Hydrogen bonding network (Organogelation). | Mild warming (max 35°C) or addition of chaotic salt (0.1M LiCl in DMF). |

| Yellowing | Amine contamination in DMF or Oxidation. | Discard solution. Use fresh, high-grade DMF. Check Argon lines. |

Stability Note:

Solutions of H-Cys(Z)-OH in neutral DMF are stable for 24-48 hours at 4°C. However, in the presence of base (DIEA/Piperidine), the S-Z group is susceptible to hydrolysis or S

References

-

Vertex/Peptide.com . H-Cys(Z)-OH HCl Product Specifications & CAS 1625-72-5. Retrieved from

-

Sigma-Aldrich .[2] S-Carbobenzyloxy-L-cysteine Product Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem . Cysteine Properties and Solubility Data. Retrieved from

-

Bachem . Cysteine Derivatives and Protecting Groups in SPPS. Retrieved from

-

Mitin, Y. V. (1996).[3] An effective organic solvent system for the dissolution of amino acids.[3] International Journal of Peptide and Protein Research.[3] Retrieved from

Sources

Application Note: Solid Phase Peptide Synthesis Using H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-Cysteine)

Part 1: Strategic Overview & Chemical Logic

Introduction

The use of H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) represents a specialized strategy in Solid Phase Peptide Synthesis (SPPS). Unlike the more common S-Trityl (Trt) or S-Acetamidomethyl (Acm) groups, the S-Z moiety offers a unique stability profile: it is stable to Trifluoroacetic Acid (TFA) but cleaved by strong acids (HF, TFMSA) or sodium in liquid ammonia.

This application note details the protocols for utilizing H-Cys(Z)-OH. It addresses the critical requirement of N-terminal protection prior to chain elongation and provides optimized coupling cycles to minimize cysteine racemization—a notorious challenge in peptide chemistry.

The "Why" and "When" of S-Z Protection

The selection of the S-Z protecting group is a strategic decision based on orthogonality.

| Feature | S-Trityl (Trt) | S-Acm | S-Benzyloxycarbonyl (Z) |

| Chemistry | Fmoc Standard | Fmoc/Boc Orthogonal | Boc Standard / Fmoc Special |

| TFA Stability | Labile (Cleaves with peptide) | Stable | Stable |

| HF Stability | Stable | Stable | Labile (Cleaves) |

| Iodine Stability | Labile | Labile (Oxidative cleavage) | Stable |

| Primary Use | Free thiol generation | Post-cleavage cyclization | Robust protection / Boc-SPPS |

Key Application: Use S-Z when you require the cysteine side chain to remain protected after TFA cleavage (in Fmoc chemistry) or as a standard semi-permanent group in Boc chemistry.

Pre-Synthesis Critical Check: N-Terminal Protection

CRITICAL WARNING: H-Cys(Z)-OH possesses a free alpha-amine. It cannot be used directly as a building block in the middle of a peptide chain during SPPS. Doing so will result in uncontrolled polymerization.

-

Scenario A: You intend to use it as the final N-terminal residue . (Proceed to Coupling Protocol).

-

Scenario B: You intend to incorporate it internally . You must first convert it to Fmoc-Cys(Z)-OH or Boc-Cys(Z)-OH.

Part 2: Experimental Protocols

Protocol A: Low-Racemization Coupling

Cysteine derivatives are highly prone to racemization (conversion of L-Cys to D-Cys) during activation, primarily via base-catalyzed enolization. The following protocol uses DIC/Oxyma , which has been proven to reduce racemization to <1% compared to HBTU/DIEA methods.

Reagents:

-

Resin: Pre-swollen in DMF.

-

Amino Acid: N-Protected Cys(Z) (e.g., Fmoc-Cys(Z)-OH).

-

Activator: Diisopropylcarbodiimide (DIC).

-

Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).

-

Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Workflow:

-

Calculation: Use 3.0 equivalents (eq) of Amino Acid, 3.0 eq of DIC, and 3.0 eq of Oxyma relative to resin loading.

-

Dissolution: Dissolve the Amino Acid and Oxyma in minimal DMF.

-

Activation: Add DIC to the mixture. Do not pre-activate for more than 2 minutes. (Prolonged pre-activation increases racemization risk).

-

Coupling: Add the mixture immediately to the resin.

-

Incubation: Agitate at room temperature for 60 minutes.

-

Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: Deprotection & Cleavage (The S-Z Specifics)

The S-Z group is not removed by standard TFA cocktails (e.g., Reagent K). You must choose the cleavage method based on your synthesis strategy.[2]

Option 1: Boc Chemistry (Standard Removal)

-

Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger.

-

Conditions: 0°C for 60 minutes.

-

Result: Peptide is cleaved from resin, and S-Z is removed to yield free thiol (-SH).

Option 2: Fmoc Chemistry (Orthogonal Strategy)

-

Reagent: TFA / TIS / H2O (95:2.5:2.5).

-

Conditions: Room temperature, 2-3 hours.

-

Result: Peptide is cleaved from resin, but S-Z remains intact .

-

Post-Cleavage Removal (If desired): The purified peptide-Cys(Z) can be deprotected later using TFMSA (Trifluoromethanesulfonic acid) or Sodium/Ammonia reduction if free thiol is needed subsequently.

Visualization: Decision Logic & Workflow

Caption: Workflow for handling H-Cys(Z)-OH, highlighting the critical N-protection step and the divergence in cleavage outcomes based on acid strength.

Part 3: Troubleshooting & Quality Control

Common Failure Modes

| Issue | Cause | Solution |

| Polymerization | Using H-Cys(Z)-OH without N-protection. | Ensure N-terminus is Fmoc/Boc protected before coupling. |

| Racemization | Use of HBTU/HATU with DIEA (Base).[1] | Switch to DIC/Oxyma (Acidic/Neutral activation). |

| Incomplete Cleavage | Attempting to remove S-Z with TFA. | Use HF, TFMSA, or keep Z on for orthogonal applications. |

| Alkylation of Trp | Cation scavenging failure during HF cleavage. | Add p-cresol or anisole as scavengers. |

Analytical Verification

-

HPLC: The S-Z group adds significant hydrophobicity. Expect a longer retention time for Peptide-Cys(Z) compared to the free thiol version.

-

Mass Spectrometry:

-

Free Cys residue mass: 103.1 Da.

-

Cys(Z) residue mass: 237.1 Da.

-

Delta: Look for a mass shift of +134 Da if the Z group is still attached.

-

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[1][3] The Journal of Organic Chemistry, 62(18), 6224–6229. Link

-

Albericio, F., & Tulla-Puche, J. (2008). The Power of the Solid-Phase Strategy for the Preparation of Peptide-Based Drugs.[4] Molecules, 13, 937-938. (Discussion on protecting group orthogonality).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Introduction: The Foundation of Cysteine-Containing Peptide Synthesis

An Application Note and Protocol for the Esterification of N-α-Fmoc-Cys(Z)-OH to Wang Resin

Cysteine residues are of paramount importance in peptide and protein chemistry, primarily due to the unique ability of their thiol side chains to form disulfide bonds, which are critical for defining the tertiary and quaternary structures of proteins.[1] The synthesis of peptides containing cysteine via Solid-Phase Peptide Synthesis (SPPS) requires robust and orthogonal protecting group strategies to prevent unwanted side reactions.[2]

The benzyloxycarbonyl (Z or Cbz) group serves as a reliable protecting group for the nucleophilic cysteine thiol, stable to the mildly basic conditions used for N-α-Fmoc group removal during chain elongation.[2] Wang resin is a cornerstone of Fmoc-based SPPS for synthesizing peptide acids.[3][4] It features a 4-hydroxymethylphenoxymethyl-polystyrene support, which allows the first amino acid to be anchored via an ester linkage. This bond is stable throughout the synthesis but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid.[5]

This document provides a comprehensive guide to the critical first step of SPPS: the loading of the first amino acid, N-α-Fmoc-Cys(Z)-OH, onto Wang resin. We will delve into the chemical principles, provide a detailed experimental protocol, and outline methods for validating the success of the loading procedure.

A Note from the Senior Application Scientist

The standard and scientifically validated methodology for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) necessitates that the first amino acid loaded onto the resin possesses an N-terminal Fmoc protecting group. The prompt specified loading "H-Cys(Z)-OH", which has a free amine. Attempting to load an N-terminally unprotected amino acid would lead to uncontrollable side reactions, including the formation of di- and tripeptides directly on the resin support, compromising the entire synthesis. Therefore, this protocol has been designed for the correct starting material, N-α-Fmoc-Cys(Z)-OH , to ensure a successful and high-purity synthesis.

Principle of the Method: Carbodiimide-Mediated Esterification

The covalent attachment of Fmoc-Cys(Z)-OH to the hydroxyl groups of Wang resin is an esterification reaction. The carboxylic acid of the amino acid is not sufficiently reactive to directly form an ester with the resin's alcohol groups. Therefore, it must first be "activated". The most common method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).[6][7]

The reaction proceeds through several key steps:

-

Activation: The carbodiimide reacts with the carboxylic acid of Fmoc-Cys(Z)-OH to form a highly reactive O-acylisourea intermediate.[6][7]

-

Potential Side Reactions: This intermediate is unstable and can rearrange into an unreactive N-acylurea, which terminates the reaction for that molecule.[6] Furthermore, activation of amino acids can lead to epimerization (racemization) at the α-carbon, particularly for sensitive residues like cysteine.[5]

-

Suppression of Side Reactions: To improve efficiency and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5][8] HOBt rapidly reacts with the O-acylisourea to form a more stable HOBt-active ester. This active ester is less prone to racemization and efficiently acylates the resin's hydroxyl groups.[6]

-

Catalysis: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is used to accelerate the esterification by acting as a highly nucleophilic acylation catalyst.[5][9]

-

Capping: After the loading reaction, any unreacted hydroxyl groups on the resin must be "capped," typically by acetylation with acetic anhydride. This crucial step prevents these sites from reacting in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids).[9]

Experimental Workflow Diagram

Caption: A visual representation of the H-Cys(Z)-OH loading procedure.

Materials and Reagents

-

Wang Resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g substitution)

-

Fmoc-Cys(Z)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetic Anhydride

-

Pyridine or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH), ACS grade

-

Solid-phase synthesis vessel with a frit

-

Mechanical shaker or bubbler system

-

For Quantification: UV-Vis Spectrophotometer, quartz cuvettes, volumetric flasks, piperidine.

Detailed Experimental Protocol

This protocol is based on a 1 g scale of Wang resin with a nominal loading of 1.0 mmol/g.

Part 1: Resin Preparation and Swelling

-

Place 1.0 g of Wang resin into a 20 mL solid-phase synthesis vessel.

-

Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

Add 10 mL of DMF and agitate for another 30 minutes.

-

Drain the DMF completely just before adding the reaction mixture.

Part 2: Amino Acid Activation and Coupling

Cysteine is prone to racemization, so pre-activation time should be minimized, and the reaction should be performed at room temperature.

-

In a separate flask, dissolve Fmoc-Cys(Z)-OH (3 equivalents, relative to resin capacity; e.g., 3.0 mmol) and HOBt (3 eq., 3.0 mmol) in a minimal amount of DMF (~5-7 mL).

-

Add this solution to the swollen, drained resin in the reaction vessel.

-

Add DIC (3 eq., 3.0 mmol) to the resin slurry.

-

In a small vial, dissolve DMAP (0.1 equivalents, 0.1 mmol) in ~1 mL of DMF. Add this catalytic solution to the reaction vessel.

-

Seal the vessel and agitate the mixture at room temperature for 2-4 hours. Reaction progress can be monitored, but a 3-hour reaction is typically sufficient for good initial loading.[10]

Part 3: Capping of Unreacted Hydroxyl Groups

-

Drain the reaction mixture from the resin.

-

Wash the resin three times with 10 mL of DMF.

-

Prepare the capping solution: In a separate flask, mix Acetic Anhydride (10 equivalents, 10 mmol) and Pyridine (10 eq., 10 mmol) in 10 mL of DMF.

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.[9]

-

Drain the capping solution.

Part 4: Final Washing and Drying

-

Wash the resin thoroughly to remove all residual reagents and byproducts. Perform each wash for 1-2 minutes with agitation.

-

3 x 10 mL DMF

-

3 x 10 mL DCM

-

3 x 10 mL MeOH

-

3 x 10 mL DCM

-

-

After the final DCM wash, dry the resin under high vacuum for at least 4 hours, or until a constant weight is achieved. The weight gain can provide a rough, non-quantitative estimate of loading.

Quantitative Data Summary

| Parameter | Recommended Value | Rationale |

| Resin | Wang Resin, 100-200 mesh | Standard support for peptide acids via Fmoc-SPPS.[3][4] |

| Fmoc-Cys(Z)-OH | 3 equivalents | Using an excess drives the reaction to completion. |

| DIC | 3 equivalents | Stoichiometric equivalent to the amino acid for activation.[6] |

| HOBt | 3 equivalents | Suppresses racemization and N-acylurea formation.[5][6] |

| DMAP | 0.1 equivalents | Catalytic amount; excess can increase racemization. |

| Reaction Time | 2 - 4 hours | Adequate time for esterification without prolonged exposure to racemizing conditions. |

| Capping Reagents | Acetic Anhydride (10 eq.), Pyridine (10 eq.) | Large excess ensures complete capping of unreacted sites. |

| Capping Time | 30 minutes | Sufficient for complete acetylation of free hydroxyls. |

Validation Protocol: Quantification of Resin Loading via Fmoc-UV Assay

The most reliable method to determine the substitution level (loading) of the newly prepared resin is to quantify the amount of Fmoc groups per gram of resin.[11][12]

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, loaded resin into a small test tube or vial.

-

Fmoc Cleavage: Add exactly 1.0 mL of a 20% (v/v) piperidine in DMF solution to the resin.

-

Incubation: Cap the vial and agitate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group, which forms a dibenzylfulvene-piperidine adduct.

-

Dilution: Allow the resin to settle. Carefully take a precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., to a final volume of 10 mL in a volumetric flask). The dilution factor must be recorded accurately.

-

Spectrophotometry: Measure the absorbance (A) of the diluted solution at 301 nm against a blank of the 20% piperidine/DMF solution diluted in the same manner. The absorbance should ideally be between 0.1 and 1.0 for linearity.[11]

-

Calculation: Use the Beer-Lambert law to calculate the loading:

Loading (mmol/g) = (A × V_dilution) / (ε × w × l)

-

A : Absorbance at 301 nm

-

V_dilution : Initial volume of piperidine solution (in L, e.g., 0.001 L) multiplied by the dilution factor.

-

ε : Molar extinction coefficient of the adduct (7800 L mol⁻¹ cm⁻¹ is a widely accepted value).

-

w : Weight of the dry resin sample (in g).

-

l : Path length of the cuvette (typically 1 cm).

-

Best Practices and Troubleshooting

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Loading Efficiency | - Incomplete swelling of the resin.- Inefficient activation or coupling.- Deactivated reagents (DIC is moisture-sensitive). | - Ensure adequate swelling time in both DCM and DMF.- Increase reaction time to 4-6 hours or repeat the coupling step.- Use fresh, high-quality reagents. Store DIC under inert gas. |

| High Racemization | - Excessive DMAP concentration.- Prolonged pre-activation or reaction time at elevated temperatures.- Omission of HOBt. | - Strictly limit DMAP to 0.1 equivalents.- Perform the reaction at room temperature and minimize pre-activation.- Always include HOBt or a similar additive in the reaction.[5] |

| Inconsistent Loading Results | - Inaccurate weighing of small resin samples for quantification.- Incomplete Fmoc cleavage or inaccurate dilutions.- Resin not fully dry before initial weighing. | - Use a calibrated analytical balance and use a larger sample size (e.g., 15-20 mg) if precision is an issue.- Ensure the 30-minute Fmoc cleavage is complete and use calibrated pipettes for dilution.- Dry the bulk resin and the analytical sample to a constant weight under high vacuum. |

References

-

Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. Available at: [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]

-

Peptides.com. Wang Resin. Available at: [Link]

-

Sapkota, A. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available at: [Link]

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available at: [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

-

Lobo, S. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Available at: [Link]

-

BYJU'S. (2019, December 10). Ninhydrin test. Available at: [Link]

-

Lee, N. (2022, June 9). Peptide Hand Synthesis Part 4: Ninhydrin Test. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. Available at: [Link]

-

ResearchGate. (2025, August 7). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR. Available at: [Link]

-

Spiral. (2019, October 14). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Available at: [Link]

-

Taylor & Francis. Carbodiimide – Knowledge and References. Available at: [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

Peptideweb.com. Loading protocols. Available at: [Link]

-

Lemberg, M. K., & Martoglio, B. (1999). Release of Signal Peptide Fragments into the Cytosol Requires Cleavage in the Transmembrane Region by a Protease Activity That Is Different from Signal Peptidase. Journal of Biological Chemistry. Available at: [Link]

-

Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

-

ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. youtube.com [youtube.com]

- 9. peptideweb.com [peptideweb.com]

- 10. rsc.org [rsc.org]

- 11. biotage.com [biotage.com]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Application Note: Standard Deprotection Methods for the S-(2-nitro-1-phenylethyl) Group on Cysteine

Introduction

In the field of peptide synthesis and drug development, the selective protection and deprotection of amino acid side chains is a cornerstone of chemical strategy. The thiol group of cysteine is particularly reactive, necessitating robust protection to prevent undesired side reactions such as oxidation and alkylation during peptide elongation.[1][2][3] A plethora of protecting groups for cysteine have been developed, each with a unique cleavage strategy to allow for orthogonal deprotection in the presence of other protected residues.[3][4]

The S-(2-nitro-1-phenylethyl) group, also known as the S-Z group, is a specialized protecting group for cysteine.[1] Introduced by Jung et al. in 1975, the S-Z group offers a unique combination of properties. Its primary deprotection pathway is through a base-catalyzed β-elimination, providing an orthogonal cleavage strategy to the more common acid-labile or photolabile protecting groups.[1][5] This application note provides a detailed overview of the deprotection of the S-Z group, including the underlying chemical mechanism and a comprehensive protocol for its removal.

Mechanism of Deprotection: Base-Catalyzed β-Elimination

The removal of the S-Z group from a protected cysteine residue proceeds via a base-catalyzed β-elimination reaction.[5] This mechanism is facilitated by the electron-withdrawing nature of the 2-nitro group on the phenylethyl moiety. The presence of this nitro group increases the acidity of the proton on the carbon adjacent to the sulfur atom (the β-proton).

The key steps of the deprotection mechanism are as follows:

-

Proton Abstraction: A base abstracts the acidic β-proton from the 2-nitro-1-phenylethyl group.

-

Formation of a Carbanion Intermediate: This proton abstraction results in the formation of a resonance-stabilized carbanion.

-

Elimination: The carbanion undergoes elimination, leading to the formation of 2-nitro-1-phenyl-ethene (β-nitrostyrene) and the free cysteine thiol.

This mechanism is highly efficient and proceeds under relatively mild basic conditions, ensuring the stability of other protecting groups sensitive to acid or photolysis.

Figure 1: Deprotection mechanism of the S-Z group.

Deprotection Protocols

The following protocol outlines a standard procedure for the deprotection of S-(2-nitro-1-phenylethyl)-protected cysteine residues in a peptide.

Materials

-

S-Z protected peptide

-

Aqueous buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)

-

Organic solvent (e.g., acetonitrile or DMF, if needed for solubility)

-

Quenching solution (e.g., 1 M HCl)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for analysis

Procedure

-

Dissolution: Dissolve the S-Z protected peptide in the aqueous buffer to a concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent like acetonitrile or DMF can be added.

-

Deprotection Reaction: Stir the solution at room temperature. The reaction progress can be monitored by HPLC-MS. The reaction is typically complete within 1-4 hours.

-

Quenching: Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction by acidifying the solution to pH 4-5 with 1 M HCl.

-

Purification: Purify the deprotected peptide using reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

| Parameter | Recommended Conditions | Notes |

| Base | Aqueous buffer with pH 8.5-9.5 | Higher pH can accelerate the reaction but may risk side reactions. |

| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not necessary. |

| Reaction Time | 1-4 hours | Monitor by HPLC to determine completion. |

| Solvent | Aqueous buffer, with minimal organic co-solvent if necessary | Ensure peptide solubility. |

Table 1: Key Parameters for S-Z Group Deprotection.

Figure 2: Workflow for the deprotection of S-Z protected cysteine.

Conclusion

The S-(2-nitro-1-phenylethyl) protecting group provides a valuable tool for cysteine protection in peptide chemistry, offering an orthogonal deprotection strategy via base-catalyzed β-elimination. The mild conditions required for its removal make it compatible with a wide range of other protecting groups, enhancing the synthetic chemist's toolbox for the construction of complex peptides. The protocols and mechanistic insights provided in this application note are intended to guide researchers in the successful application of this useful protecting group.

References

- Jung, G., Fouad, H., & Heusel, G. (1975). 2-Nitro-1-phenylethyl: a new protecting and chiroptical reporter group for cysteine peptides. Angewandte Chemie International Edition in English, 14(12), 817-818.

- Kim, J. H., & Lee, Y. S. (1983). Synthesis of Nucleophilic Adducts of Thiols (Ⅰ). Addition of Cysteine to β-Nitrostyrene Derivatives. Journal of the Korean Chemical Society, 27(3), 163-170.

-

MDPI. (2021, April 29). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]

- Taylor, J. W. (2009). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. In PROCEEDINGS OF THE TWENTIETH AMERICAN PEPTIDE SYMPOSIUM (pp. 137-138).

-

AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

Sources

- 1. 2-Nitro-1-phenylethyl: a new protecting and chiroptical reporter group for cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Technical Application Note: Strategic Utilization of H-Cys(Z)-OH in Boc Solid-Phase Peptide Synthesis

Part 1: Strategic Analysis & Chemical Logic

The Reagent Profile

H-Cys(Z)-OH (CAS: 1625-72-5) represents a specific cysteine derivative where the sulfhydryl (thiol) group is protected by a Benzyloxycarbonyl (Z or Cbz) moiety.[1] In the context of Boc chemistry, this creates a thiocarbonate linkage, which is distinct from the more common thioether linkage found in S-Benzyl cysteine [H-Cys(Bzl)-OH].

| Feature | H-Cys(Z)-OH (Thiocarbonate) | H-Cys(Bzl)-OH (Thioether) |

| Acid Stability | Stable to TFA (50%) | Stable to TFA (50%) |

| HF Cleavage | High Lability (Clean removal at 0°C) | Moderate Lability (Requires strong HF conditions) |

| Base Stability | Sensitive (Susceptible to aminolysis) | High (Stable to DIEA/TEA) |

| Primary Utility | Synthesis requiring milder HF cleavage or high crystallinity intermediates. | Standard "workhorse" for robust sequences. |

The "Why" – Causality in Experimental Choice

Why choose H-Cys(Z)-OH over the standard H-Cys(Bzl)-OH?

-

Cleavage Efficiency: The S-Z group is removed more rapidly and cleanly by anhydrous HF than the S-Bzl group. This is critical for peptides containing other sensitive residues (e.g., Trp, Met) where prolonged exposure to HF increases the risk of side reactions.

-

Crystallinity: Intermediates protected with S-Z are often highly crystalline, facilitating purification in solution-phase synthesis or hybrid fragment condensation strategies.

The "Danger Zone" – Self-Validating Control

The use of H-Cys(Z)-OH introduces a specific vulnerability: Base Sensitivity . Unlike S-Bzl, the S-Z thiocarbonate can undergo nucleophilic attack by amines (aminolysis) or base-catalyzed elimination.

-

Critical Constraint: During the neutralization step of Boc SPPS (typically using DIEA or TEA), prolonged exposure can lead to premature loss of the Z group or S→N acyl migration.

-

Control Mechanism: The protocols below strictly limit neutralization times to prevent this degradation.

Part 2: Visualizing the Chemical Pathway

The following diagram illustrates the stability windows and critical failure points when using S-Z protection.

Figure 1: Operational workflow for H-Cys(Z)-OH. Note the red dotted line indicating the risk of base-catalyzed degradation during neutralization.

Part 3: Experimental Protocols

Protocol A: Pre-Synthesis Preparation (N-Protection)

If starting with H-Cys(Z)-OH free amine, it must be converted to the N-Boc derivative for SPPS.

Reagents:

-

H-Cys(Z)-OH (10 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (11 mmol)

-

Triethylamine (TEA) or Na₂CO₃

-

Dioxane/Water (1:1 v/v)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol H-Cys(Z)-OH in 20 mL of 1:1 Dioxane/H₂O.

-

Basification: Adjust pH to ~9.0 using TEA or Na₂CO₃. Caution: Do not exceed pH 10 to protect the S-Z ester.

-

Reaction: Add Boc₂O (1.1 eq) dropwise at 0°C. Stir at room temperature for 3-4 hours.

-

Workup: Evaporate dioxane. Acidify the aqueous layer carefully with cold 1N HCl to pH 2-3. Extract with Ethyl Acetate.

-

Validation: Check TLC (Thin Layer Chromatography) for disappearance of ninhydrin-positive starting material.

Protocol B: Solid-Phase Coupling Cycle (Boc/Bzl)

Optimized for S-Z stability.

Standard Scale: 0.5 mmol resin.

| Step | Solvent/Reagent | Time | Notes |

| 1. Wash | DCM (3x) | 1 min | Swell resin. |

| 2. Deprotect | 50% TFA in DCM | 1 min | Pre-wash. |

| 3. Deprotect | 50% TFA in DCM | 20 min | Main Boc removal. |

| 4. Wash | DCM (3x) | 1 min | Remove TFA. |

| 5. Neutralize | 5% DIEA in DCM | 2 x 1 min | CRITICAL: Use short bursts. Do not use DMF here if possible (promotes aminolysis). |

| 6. Wash | DCM (3x) | 1 min | Remove base quickly. |

| 7. Coupling | Boc-Cys(Z)-OH (3 eq) + DCC (3 eq) + HOBt (3 eq) | 60-90 min | Pre-activate for 5 min in DCM/DMF before adding to resin. |

| 8. Wash | DMF (3x), DCM (3x) | 1 min | |

| 9. Test | Kaiser Test | - | Ensure negative (no free amines). |

Expert Insight:

-

Solvent Choice: Perform neutralization in DCM rather than DMF. DMF increases the nucleophilicity of amines, increasing the risk of attacking the S-Z group.

-

Coupling Reagents: Use DCC/HOBt or DIC/Oxyma. Avoid high-base cocktails like HATU/DIEA for the coupling of the Cys(Z) residue itself to minimize self-reaction.

Protocol C: HF Cleavage & Scavenging

The S-Z group generates a benzyl carbocation upon cleavage. Adequate scavenging is non-negotiable.

Safety: HF is lethal. Use a closed vacuum line system (Kel-F/Teflon).

Scavenger Cocktail (High Cysteine Content):

-

Anisole: 10% v/v (General scavenger)

-

Dimethyl Sulfide (DMS): 5% v/v (Reduces S-alkylation)

-

p-Cresol: 2% v/v[2]

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under high vacuum (P₂O₅) overnight.

-

Loading: Place resin in the Teflon reaction vessel. Add the Scavenger Cocktail.

-

HF Condensation: Cool vessel to -78°C (Dry ice/Acetone). Distill anhydrous HF (10 mL per gram of resin) into the vessel.

-

Reaction: Warm to 0°C (Ice bath). Stir for 45-60 minutes .

-

Note:S-Z cleaves faster than S-Bzl. Do not extend beyond 60 mins unless necessary for other residues (e.g., Arg(Tos)).

-

-

Evaporation: Evaporate HF under high vacuum at 0°C. Do not use heat.

-

Precipitation: Wash the residue with cold diethyl ether (removes scavengers). Extract the peptide with 10-20% Acetic Acid in water.

-

Lyophilization: Freeze and lyophilize immediately to prevent air oxidation of the free thiols to disulfides.

Part 4: Troubleshooting & Quality Control

Common Failure Modes

-

Problem: Low yield of Cysteine; presence of D-Cys (Racemization).

-

Cause: Pre-activation time too long or excessive base during coupling.

-

Solution: Use DIC/HOBt (no base) for coupling Boc-Cys(Z)-OH.

-

-

Problem: Loss of S-protection during synthesis.

-

Cause: Neutralization steps > 5 mins or use of strong bases.

-

Solution: Adhere strictly to the "2 x 1 min" neutralization protocol.

-

Analytical Verification

Post-cleavage, the peptide should be analyzed via RP-HPLC and ESI-MS.

-

Mass Shift: Calculate the theoretical mass of the free thiol peptide.

-

Disulfide Check: Treat a small aliquot with Ellman's Reagent. A strong yellow color confirms free thiols. If negative, oxidation occurred during workup.

References

-

Original Characterization of S-Acyl/Carbonate Protection: Zervas, L., Photaki, I., & Ghelis, N. (1963). On Cysteine and Cystine Peptides. II. S-Acylcysteines in Peptide Synthesis. Journal of the American Chemical Society, 85(9), 1337–1341.

-

HF Cleavage Mechanisms & Scavengers: Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

-